Cas no 920481-01-2 (5-Fluoro-2-formylbenzoic acid)

5-Fluoro-2-formylbenzoic acid structure
5-Fluoro-2-formylbenzoic acid structure
Nom du produit:5-Fluoro-2-formylbenzoic acid
Numéro CAS:920481-01-2
Le MF:C8H5FO3
Mégawatts:168.121906042099
MDL:MFCD11053106
CID:997822
PubChem ID:45157038

5-Fluoro-2-formylbenzoic acid Propriétés chimiques et physiques

Nom et identifiant

    • 5-Fluoro-2-formylbenzoic acid
    • 5-fluoro-2-formyl-benzoic acid
    • 2-FORMYL-5-FLUOROBENZOIC ACID
    • ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
    • Benzoic acid, 5-fluoro-2-formyl-
    • 5-Fluoro-2-formylbenzoic acid (ACI)
    • 5-Fluoro-2-formylbenzoicacid
    • 920481-01-2
    • AKOS005209318
    • SY047756
    • EN300-320920
    • CS-0045084
    • DTXSID60669531
    • BS-17841
    • MFCD11053106
    • SCHEMBL9983741
    • DB-219501
    • Z1198309556
    • MDL: MFCD11053106
    • Piscine à noyau: 1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
    • La clé Inchi: ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
    • Sourire: O=CC1C(C(O)=O)=CC(F)=CC=1

Propriétés calculées

  • Qualité précise: 168.02200
  • Masse isotopique unique: 168.022
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 2
  • Complexité: 193
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 54.4
  • Le xlogp3: 1

Propriétés expérimentales

  • Dense: 1.426
  • Point d'ébullition: 327.6°C at 760 mmHg
  • Point d'éclair: 151.9°C
  • Indice de réfraction: 1.592
  • Le PSA: 54.37000
  • Le LogP: 1.33640

5-Fluoro-2-formylbenzoic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-320920-2.5g
5-fluoro-2-formylbenzoic acid
920481-01-2 95.0%
2.5g
$231.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1115724-100mg
5-Fluoro-2-formylbenzoic acid
920481-01-2 98%
100mg
¥132.00 2024-04-25
eNovation Chemicals LLC
D755316-5g
5-Fluoro-2-formylbenzoic acid
920481-01-2 95+%
5g
$490 2023-09-04
TRC
F199090-1000mg
5-Fluoro-2-formylbenzoic acid
920481-01-2
1g
$ 580.00 2022-06-05
Apollo Scientific
PC501602-250mg
5-Fluoro-2-formylbenzoic acid
920481-01-2 99%
250mg
£46.00 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1115724-1g
5-Fluoro-2-formylbenzoic acid
920481-01-2 98%
1g
¥670.00 2024-04-25
TRC
F199090-500mg
5-Fluoro-2-formylbenzoic acid
920481-01-2
500mg
$ 365.00 2022-06-05
TRC
F199090-250mg
5-Fluoro-2-formylbenzoic acid
920481-01-2
250mg
$ 220.00 2022-06-05
Apollo Scientific
PC501602-1g
5-Fluoro-2-formylbenzoic acid
920481-01-2 99%
1g
£114.00 2024-05-24
Enamine
EN300-320920-10.0g
5-fluoro-2-formylbenzoic acid
920481-01-2 95.0%
10.0g
$819.0 2025-03-19

5-Fluoro-2-formylbenzoic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ;  16 h, rt
Référence
Preparation of carboline carboxamide compounds as Btk kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Chiral 3-substituted isoindolinone compound, synthesis method and application thereof
, China, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  rt; overnight, 85 °C; 85 °C → rt
1.2 Solvents: Water ;  rt → 100 °C; 1 h, 100 °C
Référence
Highly Enantioselective Synthesis of 2,3-Dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via Catalytic Asymmetric Intramolecular Cascade Imidization-Nucleophilic Addition-Lactamization
He, Yuwei; Cheng, Chuyu; Chen, Bin; Duan, Kun; Zhuang, Yue; et al, Organic Letters, 2014, 16(24), 6366-6369

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 3 - 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
Référence
Synthesis of 1-(3H)isobenzofuranone compounds by tin powder promoted cascade condensation reaction
Wang, Shangxian ; Wang, Ke-Hu; Chang, Bo ; Huang, Danfeng ; Hu, Yulai, Applied Organometallic Chemistry, 2021, 35(7),

Synthetic Routes 5

Conditions de réaction
Référence
Intramolecular cascade cyclization via photogenerated N-amidyl radicals toward isoindolin-1-one/3,4-dihydroisoquinolin-1(2H)-one fused oxazinane
He, Yuan-Xiang; Hu, Kui; Ran, Yu; Lei, Zhen-Yao; Geng, Shu; et al, Organic Chemistry Frontiers, 2023, 10(19), 4871-4877

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Référence
Structure-based design of potent human dihydroorotate dehydrogenase inhibitors as anticancer agents
Song, Wenlin; Li, Shiliang; Tong, Yi; Wang, Jiawei; Quan, Lina; et al, MedChemComm, 2016, 7(7), 1441-1448

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight, rt
Référence
Indium-Catalyzed C-F Bond Transformation through Oxymetalation/β-Fluorine Elimination to Access Fluorinated Isocoumarins
Yata, Tetsuji ; Nishimoto, Yoshihiro ; Chiba, Kouji; Yasuda, Makoto, Chemistry - A European Journal, 2021, 27(32), 8288-8294

Synthetic Routes 8

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; 0.5 h, -78 °C
1.3 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Référence
Chiral Phosphoric Acid Catalyzed Asymmetric Ugi Reaction by Dynamic Kinetic Resolution of the Primary Multicomponent Adduct
Zhang, Yun; Ao, Yu-Fei; Huang, Zhi-Tang; Wang, De-Xian; Wang, Mei-Xiang; et al, Angewandte Chemie, 2016, 55(17), 5282-5285

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, 0 °C
Référence
Preparation of piperidinedione derivatives as E3 enzyme ligand of PROTAC compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Preparation of piperidinedione derivative having targeted protein ligands for treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; 30 min, -78 °C
1.2 rt; 3 - 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Synthesis of chiral isoindolinones via asymmetric propargylation/lactamization cascade
Meng, Jiao-Long; Jiao, Tang-Qian; Chen, Ya-Heng; Fu, Rui; Zhang, Shu-Sheng; et al, Tetrahedron Letters, 2018, 59(16), 1564-1567

Synthetic Routes 12

Conditions de réaction
Référence
Application of thiazole derivative in treatment of nonlymphocytic leukemia
, World Intellectual Property Organization, , ,

5-Fluoro-2-formylbenzoic acid Raw materials

5-Fluoro-2-formylbenzoic acid Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:920481-01-2)5-Fluoro-2-formylbenzoic acid
A929648
Pureté:99%
Quantité:5g
Prix ($):400.0